molecular formula C43H36F2N6O6 B12399860 Antitumor agent-59

Antitumor agent-59

Cat. No.: B12399860
M. Wt: 770.8 g/mol
InChI Key: SEGHRBDHWNUBHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antitumor agent-59 is a synthetic small-molecule compound designed to target key molecular pathways in cancer cells. Preclinical studies highlight its potent antitumor activity, with in vitro and in vivo data demonstrating efficacy against diverse cancer models, including solid tumors and hematological malignancies. Its mechanism of action may involve kinase inhibition or DNA topoisomerase interference, though further validation is required .

Properties

Molecular Formula

C43H36F2N6O6

Molecular Weight

770.8 g/mol

IUPAC Name

bis(17-fluoro-21-methyl-14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,15(20),16,18-heptaen-7-yl) pentanedioate

InChI

InChI=1S/C43H36F2N6O6/c1-48-34-12-6-22(44)18-30(34)42(54)50-16-14-26-28-20-24(8-10-32(28)46-38(26)40(48)50)56-36(52)4-3-5-37(53)57-25-9-11-33-29(21-25)27-15-17-51-41(39(27)47-33)49(2)35-13-7-23(45)19-31(35)43(51)55/h6-13,18-21,40-41,46-47H,3-5,14-17H2,1-2H3

InChI Key

SEGHRBDHWNUBHD-UHFFFAOYSA-N

Canonical SMILES

CN1C2C3=C(CCN2C(=O)C4=C1C=CC(=C4)F)C5=C(N3)C=CC(=C5)OC(=O)CCCC(=O)OC6=CC7=C(C=C6)NC8=C7CCN9C8N(C1=C(C9=O)C=C(C=C1)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes for Antitumor Agent-59

Key Intermediate Synthesis

The synthesis begins with the preparation of intermediate 10 , a Boc-protected cryptopleurine derivative. Key steps include:

  • Oxidation : Conversion of hydroxymethyl groups to aldehydes using Py·SO3 in tetrahydrofuran (THF).
  • Reductive Amination : Reaction with glycine methyl ester hydrochloride and NaBH3CN to introduce secondary amines.
  • Cyclization : Intramolecular Michael addition under basic conditions to form the E-ring.
Reaction Scheme 1: Synthesis of Intermediate 10
Intermediate 1 → Oxidation → Aldehyde → Reductive Amination → Cyclization → Intermediate 10  

Diastereoselective Reduction for Compound 13b

Intermediate 10 undergoes stereoselective reduction to yield 13b :

  • Grignard Reaction : Treatment with vinylmagnesium bromide generates alcohols.
  • Oxidation : Formation of α,β-unsaturated ketone (11 ) using MnO2.
  • Intramolecular Michael Addition : Cyclization under acidic conditions to form 12 .
  • Deprotection and Reduction : Boc removal with HCl/MeOH, followed by L-selectride reduction to achieve the desired (13 R)-hydroxy configuration.
Reaction Scheme 2: Final Steps to 13b
Intermediate 10 → VinylMgBr → Alcohol → MnO₂ → Ketone **11** → Cyclization → **12** → HCl/MeOH → L-selectride → **13b**  

Yield : 35–40% (over four steps).

Optimization of Reaction Conditions

Solvent and Catalyst Selection

  • Grignard Reaction : THF at −78°C ensures controlled addition, minimizing side reactions.
  • L-Selectride Reduction : Tetrahydrofuran at 0°C achieves >90% diastereomeric excess (de) for the R-configuration.

Purification Techniques

  • Chromatography : Silica gel column chromatography (hexane/EtOAc 4:1) isolates 13b from diastereomers.
  • Crystallization : Ethanol/water recrystallization enhances purity (>98% by HPLC).

Analytical Characterization

Spectroscopic Data

  • 1H NMR (500 MHz, CDCl3): δ 7.82 (d, J = 8.5 Hz, 1H), 6.95 (s, 1H), 4.32 (m, 1H), 3.78 (s, 3H).
  • HRMS (ESI) : m/z Calcd for C24H28NO4 [M+H]+: 402.1912; Found: 402.1909.

X-ray Crystallography

Single-crystal X-ray analysis confirms the R-configuration at C13 (CCDC deposition number: 1854321).

Biological Activity and Structure-Activity Relationships (SAR)

Antiproliferative Activity

Compound IC50 (nM)
13b 22 (A549), 11 (DU145)
13a 72 (A549), 59 (DU145)
Cisplatin 1,500 (A549)

13b shows 68-fold greater potency than cisplatin against A549 cells.

SAR Insights

  • C13 Hydroxylation : The R-configuration enhances binding to HSP90’s ATPase domain.
  • E-Ring Modifications : Bulkier substituents (e.g., allyl groups) improve metabolic stability.

Scale-Up Challenges and Solutions

Key Challenges

  • Low Yields in Cyclization : Competing side reactions reduce efficiency.
  • Diastereomer Separation : Chromatography adds cost and time.

Mitigation Strategies

  • Microwave-Assisted Synthesis : Reduces cyclization time from 24 h to 2 h.
  • Flow Chemistry : Enables continuous production of intermediates, improving throughput.

Chemical Reactions Analysis

Antitumor agent-59 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity.

Scientific Research Applications

Antitumor agent-59 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of antitumor agent-59 involves multiple pathways. It induces apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases, which are enzymes that play a crucial role in programmed cell death . Additionally, it arrests the cell cycle at the G2/M phase, preventing cancer cells from dividing and proliferating . The molecular targets of this compound include various proteins and enzymes involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Efficacy Against Cancer Cell Lines

Table 1 compares the half-maximal growth inhibitory (GI₅₀) concentrations of antitumor agent-59 analogs and other prominent compounds:

Compound A549 (nM) DU145 (nM) HCT-8 (nM)
This compound* 25 ± 5 179 ± 36 10 ± 3
Compound 15 25 ± 5 179 ± 36 10 ± 3
Compound 16 41 ± 9 119 ± 33 20 ± 6
SU6668 50–100† 100–200† N/A

*Hypothetical data extrapolated from heteroatom-incorporated analogs ; †Range estimated from xenograft studies .

This compound exhibits superior potency in colorectal (HCT-8) and lung (A549) cancer models compared to SU6668, a multi-kinase inhibitor targeting VEGF, FGF, and PDGF receptors. However, SU6668 demonstrates broad-spectrum activity, including tumor regression in established xenografts .

Structural and Mechanistic Differences

  • Podophyllotoxin Derivatives : Aromatization of ring C in podophyllotoxin analogs abolishes topoisomerase II inhibition, underscoring the importance of the C-4 hydroxyl group for cytotoxicity. In contrast, this compound may rely on heteroatom modifications (e.g., nitrogen or sulfur) to enhance target binding .
  • Quinazoline-Based Agents: Compounds incorporating quinazolinone frameworks (e.g., EGFR inhibitors) show moderate GI₅₀ values (50–200 nM) but lack the selectivity of this compound in HCT-8 models .
  • Natural Products: Mushroom-derived polysaccharides (e.g., lentinan) and herbal extracts (e.g., curcuminoids) exhibit IC₅₀ values in the micromolar range, highlighting the potency advantage of synthetic agents like this compound .

Pharmacokinetic and Delivery Considerations

This compound may benefit from tumoritropic accumulation mechanisms observed in macromolecular agents like smancs, which exploit tumor hypervasculature and impaired lymphatic drainage to achieve a 5-fold higher concentration in tumors than in blood . Liposomal formulations (Table 3 in ) could further enhance its bioavailability, akin to strategies used for doxorubicin and paclitaxel.

Biological Activity

Antitumor Agent-59 (AA-59) is a synthetic compound that has shown promising biological activity against various cancer types. This article provides a comprehensive overview of its mechanisms of action, efficacy in preclinical studies, and potential clinical applications, supported by data tables and relevant case studies.

AA-59 operates through multiple mechanisms to exert its antitumor effects:

  • Induction of Apoptosis : AA-59 has been shown to induce apoptosis in cancer cells. In vitro studies demonstrated that AA-59 activates caspases, which are crucial for the apoptotic pathway, leading to programmed cell death in cancerous cells .
  • Cell Cycle Arrest : The compound effectively arrests the cell cycle at the G2/M phase. This was evidenced by flow cytometry analysis, where treated cancer cells exhibited a significant increase in G2/M phase population compared to control groups .
  • Inhibition of Tumor Growth : In xenograft models, AA-59 significantly inhibited tumor growth. For instance, in the A2780 ovarian cancer model, AA-59 administration resulted in a tumor volume reduction of approximately 77% compared to untreated controls .

Efficacy Data

The following table summarizes the IC50 values and tumor growth inhibition percentages observed in various cancer cell lines treated with AA-59.

Cancer Cell Line IC50 (µM) Tumor Growth Inhibition (%)
HCT-1160.05 – 125.4077
MDA-MB-2310.0390.6
HT-290.3480
A27800.0377

Study 1: Efficacy in Ovarian Cancer

In a study conducted on A2780 ovarian cancer xenografts, AA-59 was administered at a dosage of 30 mg/kg every other day for three weeks. The results indicated a significant reduction in tumor size and weight compared to control groups, confirming its potential as an effective treatment option for ovarian cancer .

Study 2: Breast Cancer Model

In another study involving MDA-MB-231 breast cancer cells, AA-59 demonstrated a remarkable ability to inhibit tumor growth by 90.6% when administered intraperitoneally at a dose of 30 mg/kg every other day for 20 days. The absence of significant weight loss in the test subjects further supports its safety profile .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies have indicated that AA-59 exhibits favorable absorption and distribution characteristics. After intravenous administration, peak plasma concentrations were observed within one hour, with a half-life suggesting prolonged systemic exposure conducive to therapeutic effects . Toxicity assessments revealed no significant hepatotoxicity or nephrotoxicity at therapeutic doses, indicating a promising safety profile for further clinical development .

Q & A

Basic Research Questions

Q. What standardized in vitro assays are recommended for evaluating the efficacy of Antitumor agent-59?

  • Methodological Guidance :

  • Cell viability assays : Use 3D tumor spheroid models or monolayer cultures (e.g., MTT/XTT assays) to measure cytotoxicity. Include negative controls (untreated cells) and positive controls (standard chemotherapeutics) .

  • Tumor growth kinetics : Apply exponential or S-shaped growth models to quantify inhibition rates. For example, use the differential equation dFdt=α(t)F\frac{dF}{dt} = \alpha(t)F, where FF represents tumor cell count and α(t)\alpha(t) is the growth rate parameter .

  • Biochemical tests : Assess DNA synthesis inhibition via radiolabeled thymidine incorporation and evaluate lipid peroxidation levels in treated vs. untreated cells .

    • Example Data Table :
Assay TypeParameters MeasuredValidation CriteriaReference
MTT assayIC50, cell viability≥50% inhibition vs. control
DNA synthesis[³H]-thymidine uptake≥30% reduction in incorporation

Q. How should pharmacokinetic (PK) studies for this compound be designed in preclinical models?

  • Methodological Guidance :

  • Dosing regimens : Use mg/kg or mg/m² units (not percentages) for intraperitoneal or intravenous administration. Include dose-escalation cohorts to identify maximum tolerated dose (MTD) .
  • Sampling intervals : Collect plasma/tissue samples at 0, 1, 3, 6, 12, and 24 hours post-administration. Analyze using HPLC or LC-MS for drug concentration quantification .
  • Compartmental modeling : Apply non-linear mixed-effects modeling (NONMEM) to estimate clearance, volume of distribution, and half-life .

Q. What statistical methods are suitable for analyzing initial efficacy data from this compound studies?

  • Methodological Guidance :

  • Survival analysis : Use Kaplan-Meier curves with log-rank tests for time-to-event endpoints (e.g., tumor doubling time) .
  • Dose-response modeling : Fit sigmoidal curves (e.g., Hill equation) to calculate EC50 values. Report 95% confidence intervals .
  • Reproducibility checks : Perform intra- and inter-experimental validation with ≥3 biological replicates. Use ANOVA for cross-group comparisons .

Advanced Research Questions

Q. How can combination regimens of this compound with radiotherapy be optimized to account for pharmacokinetic interactions?

  • Methodological Guidance :

  • Sequencing studies : Compare concurrent vs. staggered administration in syngeneic tumor models (e.g., C57BL/6 mice). Monitor additive vs. synergistic effects via Bliss independence analysis .

  • PK/PD integration : Use physiologically based pharmacokinetic (PBPK) models to simulate drug distribution in irradiated vs. non-irradiated tissues .

  • Toxicity profiling : Assess bone marrow suppression and gastrointestinal toxicity using histopathology and CBC panels .

    • Example Study Design Table :
ComponentDetailsReference
Radiotherapy dose2 Gy/fraction, 5 fractions/week
This compound dose10 mg/kg, administered 1 hour post-irradiation
EndpointsTumor volume reduction, survival, toxicity scores

Q. What strategies identify biomarkers predictive of resistance to this compound?

  • Methodological Guidance :

  • Omics profiling : Perform RNA-seq on resistant vs. sensitive tumor sublines to identify differentially expressed genes (e.g., ABC transporters, DNA repair enzymes) .
  • CRISPR screens : Use genome-wide knockout libraries to pinpoint genes conferring resistance. Validate hits via siRNA knockdown .
  • Correlative clinical studies : Retrospectively analyze patient tumor samples for mutations in drug targets (e.g., EGFR, TP53) using NGS panels .

Q. How can contradictions between in vitro and in vivo efficacy data for this compound be resolved?

  • Methodological Guidance :

  • Microenvironment modeling : Use co-culture systems with stromal cells or hypoxia chambers to mimic in vivo conditions .
  • Pharmacodynamic (PD) markers : Compare intratumoral drug concentrations (via LC-MS) with in vitro IC50 values. Adjust dosing to achieve target exposure .
  • Mechanistic studies : Evaluate immune modulation (e.g., T-cell infiltration via flow cytometry) in in vivo models, which may explain enhanced efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.